molecular formula C5H8N2O B6172675 3-nitroso-3-azabicyclo[3.1.0]hexane CAS No. 159683-62-2

3-nitroso-3-azabicyclo[3.1.0]hexane

Cat. No.: B6172675
CAS No.: 159683-62-2
M. Wt: 112.1
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Description

3-Nitroso-3-azabicyclo[3.1.0]hexane is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the broader class of azabicyclohexanes, which are known for their biological activity and potential applications in medicinal chemistry. The nitroso group attached to the azabicyclohexane core adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroso-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of maleimides with N-tosylhydrazones. This reaction is often catalyzed by palladium and can be performed on a gram scale, yielding high diastereoselectivity . Another method involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring, which can be achieved through oxidative cyclopropanation using aryl methyl ketones and a copper catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: 3-Nitroso-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 3-Nitro-3-azabicyclo[3.1.0]hexane.

    Reduction: 3-Amino-3-azabicyclo[3.1.0]hexane.

    Substitution: Various substituted azabicyclohexanes depending on the nucleophile used.

Scientific Research Applications

3-Nitroso-3-azabicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitroso-3-azabicyclo[3.1.0]hexane involves its interaction with biological targets through its nitroso group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bicyclic structure also allows for specific interactions with biological macromolecules, enhancing its bioactivity .

Comparison with Similar Compounds

    3-Azabicyclo[3.1.0]hexane: Lacks the nitroso group but shares the bicyclic core structure.

    3-Nitro-3-azabicyclo[3.1.0]hexane: An oxidized form of 3-nitroso-3-azabicyclo[3.1.0]hexane.

    3-Amino-3-azabicyclo[3.1.0]hexane: A reduced form of this compound.

Uniqueness: The presence of the nitroso group in this compound makes it more reactive compared to its analogs. This reactivity can be harnessed in various chemical transformations and biological applications, making it a valuable compound in research and industry .

Properties

CAS No.

159683-62-2

Molecular Formula

C5H8N2O

Molecular Weight

112.1

Purity

95

Origin of Product

United States

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